(3-Bromo-4-methylphenyl)methanamine hydrochloride
Overview
Description
(3-Bromo-4-methylphenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C8H11BrClN. It is a derivative of methanamine, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 4-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methylphenyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-methylphenylmethanamine, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 3-position.
Formation of Hydrochloride Salt: The resulting (3-Bromo-4-methylphenyl)methanamine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
The reaction conditions often involve maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters is common to achieve high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, (3-Bromo-4-methylphenyl)methanamine hydrochloride is used as a building block for synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated phenylmethanamines on biological systems. It may serve as a precursor for developing bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methylphenyl)methanamine hydrochloride depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-methoxyphenyl)methanamine hydrochloride
- (3-Bromo-4-nitrophenyl)methanamine hydrochloride
- (3-Bromo-4-chlorophenyl)methanamine hydrochloride
Uniqueness
(3-Bromo-4-methylphenyl)methanamine hydrochloride is unique due to the presence of both bromine and methyl groups on the phenyl ring. This combination of substituents can significantly impact the compound’s chemical reactivity and biological activity compared to other similar compounds with different substituents.
Properties
IUPAC Name |
(3-bromo-4-methylphenyl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-2-3-7(5-10)4-8(6)9;/h2-4H,5,10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMPNOKMWRZMPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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